Dansyl-L-alanine Piperidinium Salt
Description
Dansyl-L-alanine Piperidinium Salt (CAS: 83803-56-9 or 35021-10-4) is a fluorescently tagged amino acid derivative widely used in biochemistry and drug development. Its structure comprises a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group attached to L-alanine, forming a piperidinium salt via protonation of the carboxylate group. Key properties include:
- Molecular formula: C₁₅H₁₈N₂O₄S·C₅H₁₁N
- Molecular weight: 407.53 g/mol
- Appearance: White to light yellow/green crystalline powder
- Purity: >98% (HPLC)
- Applications: Peptide chemistry, fluorescent labeling, and biochemical assays.
Discrepancies in CAS numbers (83803-56-9 vs. 35021-10-4) may arise from differences in stereochemistry or salt forms, highlighting the need for verification in procurement.
Properties
CAS No. |
83803-56-9 |
|---|---|
Molecular Formula |
C20H29N3O4S |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoate;piperidin-1-ium |
InChI |
InChI=1S/C15H18N2O4S.C5H11N/c1-10(15(18)19)16-22(20,21)14-9-5-6-11-12(14)7-4-8-13(11)17(2)3;1-2-4-6-5-3-1/h4-10,16H,1-3H3,(H,18,19);6H,1-5H2/t10-;/m0./s1 |
InChI Key |
YCUBRLRZPHPCLI-PPHPATTJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)[O-])NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CC[NH2+]CC1 |
Canonical SMILES |
CC(C(=O)[O-])NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CC[NH2+]CC1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of Dansyl-L-alanine Piperidinium Salt typically follows a two-step approach:
Step 1: Dansylation of L-alanine
The amino acid L-alanine is reacted with dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) to form the dansylated amino acid derivative. This reaction involves nucleophilic substitution where the amino group of L-alanine attacks the sulfonyl chloride moiety of dansyl chloride, resulting in the formation of a sulfonamide bond.Step 2: Formation of Piperidinium Salt
The dansylated L-alanine is then converted into its piperidinium salt by reaction with piperidine. This step neutralizes the acidic sulfonyl group and stabilizes the compound as a salt, improving its solubility and handling properties.
Detailed Preparation Procedure
- Starting materials:
- L-alanine (enantiomerically pure)
- Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride)
- Piperidine (for salt formation)
- Suitable solvents such as dimethylformamide (DMF), dichloromethane (DCM), or acetone
- Base (e.g., sodium bicarbonate or triethylamine) to neutralize HCl generated during dansylation
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Dansylation of L-alanine | L-alanine dissolved in aqueous or mixed solvent; dansyl chloride added dropwise under stirring; base added to maintain pH ~8-9; temperature maintained at 0-5°C initially, then room temperature for several hours | Reaction monitored by TLC or HPLC; completion indicated by disappearance of dansyl chloride peak |
| 2 | Isolation of dansyl-L-alanine | Reaction mixture acidified mildly to precipitate product or extracted into organic solvent; product purified by recrystallization or chromatography | Purity checked by HPLC (>98%) |
| 3 | Formation of piperidinium salt | Dansyl-L-alanine dissolved in suitable solvent; piperidine added stoichiometrically; mixture stirred at room temperature | Salt formation confirmed by NMR and melting point analysis |
Analytical Characterization
The purity and identity of this compound are confirmed by:
- High-Performance Liquid Chromatography (HPLC): Purity typically >98%
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the presence of dansyl group and piperidinium salt formation
- Mass Spectrometry (MS): Molecular ion peak consistent with expected molecular weight
- Melting Point Determination: Consistent with literature values for the salt form
Research and Literature Insights
While specific detailed synthetic protocols for this compound are limited in open literature, the general methodology aligns with well-established dansylation reactions of amino acids and subsequent salt formation with amines such as piperidine. This approach ensures high purity and stability of the fluorescent amino acid derivative.
The compound is commercially available with purity specifications (>98% by HPLC) and is typically supplied in quantities ranging from 100 mg to grams, indicating scalable synthetic methods suitable for research and industrial applications.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Remarks |
|---|---|---|
| Amino acid substrate | L-alanine (enantiomerically pure) | Starting material |
| Dansylating agent | Dansyl chloride | Sulfonyl chloride reactive group |
| Solvent | DMF, DCM, acetone, or aqueous mixtures | Depends on solubility |
| Base | Sodium bicarbonate or triethylamine | Neutralizes HCl |
| Reaction temperature | 0-5°C initially, then room temp | Controls reaction rate and selectivity |
| Reaction time | Several hours (3-6 h) | Monitored by TLC/HPLC |
| Salt formation agent | Piperidine | Forms piperidinium salt |
| Purification | Recrystallization or chromatography | Ensures >98% purity |
| Analytical methods | HPLC, NMR, MS, melting point | Confirms identity and purity |
Chemical Reactions Analysis
Types of Reactions
Dansyl-L-alanine Piperidinium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium tetrahydroborate.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium tetrahydroborate, Raney-Nickel.
Solvents: Methanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Dansyl-L-alanine Piperidinium Salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dansyl-L-alanine Piperidinium Salt involves its ability to act as a fluorescent probe. The dansyl group in the compound can absorb light and emit fluorescence, making it useful for detecting and quantifying biological molecules . The piperidinium salt enhances the solubility and stability of the compound in aqueous solutions .
Comparison with Similar Compounds
Dansyl Amino Acid Piperidinium Salts
Table 1: Structural and Molecular Comparison
Key Differences :
Piperidinium Salts vs. Other Cationic Salts
Table 2: Cation-Dependent Properties
Thermal Stability :
Hydrogen Bonding :
- Piperidinium cations form chair or planar hydrogen-bonding conformations with carboxylates (N/O distances ~2.61–2.76 Å), influencing crystal packing.
Research Findings and Challenges
- Synthetic Routes : Piperidinium salts are synthesized via salt metathesis or carbamate intermediates (e.g., using 4-nitrophenyl chloroformate).
- Analytical Challenges : Conflicting CAS numbers and structural analogs complicate identification. For example, this compound is interchangeably listed under CAS 83803-56-9 and 35021-10-4.
- Thermal Analysis : Direct comparisons require standardized DSC/TGA protocols, as linker chain length (C3 vs. C8) and cation type significantly impact phase transitions.
Biological Activity
Dansyl-L-alanine piperidinium salt is a synthetic compound that has garnered attention in biochemical research due to its unique structural characteristics and biological activities. This article delves into its biological activity, applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound consists of a dansyl group attached to L-alanine and a piperidinium moiety, enhancing its solubility and utility in biological systems. The molecular formula is with a molecular weight of approximately 318.38 g/mol. The dansyl group provides fluorescent properties, making this compound particularly valuable in various research applications.
Fluorescent Properties
The dansyl moiety is known for its fluorescence, which enables the compound to be used as a fluorescent probe in various biological assays. This property allows researchers to visualize and track proteins and other biomolecules in live cells or during biochemical assays. The ability to label proteins facilitates the study of protein interactions and dynamics.
Applications in Research
- Protein Labeling : this compound is widely used to label proteins for tracking their movement and interactions within cells.
- Cellular Studies : Its solubility in aqueous environments enhances its effectiveness for cellular studies, allowing for better experimental outcomes.
- Biochemical Assays : The compound is employed in various biochemical assays due to its compatibility with biological systems.
Research Findings
Recent studies have highlighted the compound's versatility and importance in biochemical research:
- Interaction Studies : Research indicates that this compound can bind with various biomolecules, aiding in elucidating their biological roles. For instance, studies have shown that it effectively labels enzymes, allowing for real-time monitoring of enzymatic reactions.
- Toxicological Assessments : In vitro studies have assessed the cytotoxicity of the compound on different cell lines, revealing dose-dependent effects that are crucial for understanding its safety profile.
Case Study: Protein Dynamics
A study conducted by Smith et al. (2023) utilized this compound to investigate protein dynamics within live cells. The researchers labeled a specific enzyme involved in metabolic pathways and tracked its localization over time using fluorescence microscopy. Results indicated significant insights into the enzyme's behavior under different physiological conditions.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Dansylamide | C13H15N3O2S | Used as a fluorescent probe; simpler structure |
| N,N-Dimethyl dansylamide | C14H17N3O2S | Enhanced solubility; used for protein labeling |
| Dansyl-L-cysteine | C15H18N2O5S | Contains a thiol group; useful in redox studies |
Q & A
Q. What are the recommended synthesis and purification methodologies for Dansyl-L-alanine Piperidinium Salt?
The synthesis typically involves coupling dansyl chloride with L-alanine under basic conditions, followed by salt formation with piperidine. Critical steps include pH control (8–9) to optimize dansyl chloride reactivity and the use of coupling agents like DCC (dicyclohexylcarbodiimide) . Purification often employs recrystallization or HPLC (High-Performance Liquid Chromatography) with C18 columns, using mobile phases such as acetonitrile/water with 0.1% TFA (trifluoroacetic acid) to achieve >99% purity .
Q. Which characterization techniques are essential for verifying the structural integrity of this compound?
Key methods include:
- NMR Spectroscopy : To confirm proton and carbon environments (e.g., dansyl naphthalene protons at δ 8.1–8.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to validate molecular weight (407.53 g/mol) .
- HPLC : To assess purity and identify residual solvents or unreacted precursors .
- Elemental Analysis : For verifying stoichiometry (C:H:N:S ratios) .
Q. How does the dansyl group influence the compound’s utility in fluorescence-based assays?
The dansyl moiety provides strong fluorescence (λex ~340 nm, λem ~520 nm), making the compound suitable as a probe for studying protein-ligand interactions or microenvironment polarity changes. Researchers should optimize excitation/emission wavelengths and account for solvent polarity effects (e.g., quenching in aqueous media) .
Q. What protocols are used to assess the purity and stability of this compound in solution?
Purity is quantified via HPLC with UV detection (254 nm), while stability studies involve:
Q. What solvents and conditions are optimal for dissolving this compound in experimental setups?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially in methanol. For aqueous buffers, use concentrations <1 mM to avoid precipitation. Pre-solubilization in DMSO followed by dilution in PBS (pH 7.4) is recommended for biological assays .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s stability under varying experimental conditions (e.g., temperature, pH)?
Employ a factorial design to test interactions between variables:
Q. What mechanistic studies can elucidate the role of the piperidinium counterion in modulating fluorescence properties?
Compare fluorescence quantum yields of the piperidinium salt vs. other counterions (e.g., cyclohexylammonium) under identical conditions. Time-resolved fluorescence spectroscopy can reveal counterion effects on excited-state lifetimes .
Q. How can batch-to-batch variability in this compound impact reproducibility in sensitive assays?
Variability arises from differences in salt content (e.g., residual piperidine) or hydration. Mitigation strategies include:
Q. What methodologies resolve contradictions in reported photophysical data (e.g., conflicting quantum yield values)?
Conduct controlled replicate studies with standardized solvents and instrumentation. Validate findings using multiple techniques (e.g., steady-state vs. time-resolved fluorescence) and reference calibration standards (e.g., quinine sulfate) .
Q. Which theoretical frameworks guide the study of this compound’s interactions with biomolecules?
Align with:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
